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N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

α-glucosidase inhibition anti-diabetic oxadiazole-benzothiazole

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2; molecular formula C₁₈H₁₄N₄O₂S) is a synthetic hybrid molecule that fuses a 1,3,4-oxadiazole core with a benzothiazole-2-carboxamide terminus. The compound belongs to the oxadiazole-benzothiazole chemotype, a scaffold class under active investigation for α-glucosidase and urease inhibition.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 891145-45-2
Cat. No. B2456997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
CAS891145-45-2
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C18H14N4O2S/c1-10-7-8-12(11(2)9-10)16-21-22-18(24-16)20-15(23)17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H,20,22,23)
InChIKeyLXLXQJQVPCNMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2): Structural Identity and Pharmacological Lineage


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2; molecular formula C₁₈H₁₄N₄O₂S) is a synthetic hybrid molecule that fuses a 1,3,4-oxadiazole core with a benzothiazole-2-carboxamide terminus [1]. The compound belongs to the oxadiazole-benzothiazole chemotype, a scaffold class under active investigation for α-glucosidase and urease inhibition [2]. Its defining structural feature—a 2,4-dimethylphenyl substituent on the oxadiazole ring—distinguishes it from other aryl-substituted congeners within this series.

Enzyme inhibition screening: α-glucosidase and urease target panels
SAR probe: 2,4-dimethylphenyl motif on oxadiazole-benzothiazole scaffold
In silico docking validation: reported binding poses against α-glucosidase and urease

Procurement Risk of Substituting N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2) with Generic Oxadiazole-Benzothiazole Analogs


Generic substitution within the oxadiazole-benzothiazole class is not functionally interchangeable because biological potency in this scaffold is acutely sensitive to the nature and position of the aryl substituent on the oxadiazole ring. In the 2023 study by Khan et al., a panel of 17 analogs bearing different aryl groups on the benzothiazole ring exhibited α-glucosidase IC₅₀ values spanning an order of magnitude—from 4.60 to 48.40 µM—and urease IC₅₀ values ranging from 8.90 to 57.30 µM [1]. This wide intra-series dispersion demonstrates that even minor aryl modifications drastically alter target engagement. The 2,4-dimethylphenyl motif present in CAS 891145-45-2 introduces specific steric and electronic features that modulate hydrogen-bonding and π-stacking interactions in the enzyme active site, as confirmed by molecular docking [1]. Substituting a 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl analog without experimental validation therefore risks nullifying the inhibitory activity for which this specific derivative is selected.

1
Aryl substituent changes may shift IC₅₀ across an order of magnitude within the oxadiazole-benzothiazole series
2
2,4-dimethylphenyl motif modulates hydrogen-bonding and π-stacking; 4-chlorophenyl or 4-methylphenyl analogs may alter enzyme inhibition profile
3
No published compound-specific bioactivity data; class-level SAR inference may not transfer directly without in-house validation

Quantitative Differentiation Evidence for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2)


α-Glucosidase Inhibitory Potency of the 2,4-Dimethylphenyl Oxadiazole-Benzothiazole Congener Relative to Clinical Standard Acarbose

Within the oxadiazole-benzothiazole series reported by Khan et al. (2023), the most active α-glucosidase inhibitors achieved IC₅₀ values of 4.60 ± 1.20 µM and 5.60 ± 1.60 µM, representing an 8.4-fold improvement over the clinical reference drug acarbose (IC₅₀ = 38.60 ± 4.50 µM) [1]. While the exact IC₅₀ of the 2,4-dimethylphenyl derivative (CAS 891145-45-2) has not been published as an isolated datapoint, structure-activity relationship (SAR) analysis in the same study indicates that electron-donating methyl substituents on the phenyl ring correlate with enhanced inhibitory activity through optimized hydrophobic interactions with the α-glucosidase binding pocket [1]. Compounds bearing alkyl-substituted phenyl rings consistently outperformed halogenated or unsubstituted phenyl analogs in the series, providing a rational basis for selecting the 2,4-dimethylphenyl variant over 4-chlorophenyl (CAS data available on vendor sites) or 4-methylphenyl analogs when α-glucosidase inhibition is the primary screening endpoint [1].

α-Glucosidase Inhibition vs Acarbose
Class-level
Series IC₅₀ range: 4.60–48.40 µM
Acarbose IC₅₀: 38.60 ± 4.50 µM
Reported class-level enzyme inhibition context
Compound-specific IC₅₀ not individually published
α-glucosidase inhibition anti-diabetic oxadiazole-benzothiazole

Urease Inhibitory Activity of the Oxadiazole-Benzothiazole Series Compared to Standard Thiourea

The oxadiazole-benzothiazole hybrid series demonstrated urease inhibitory IC₅₀ values ranging from 8.90 ± 2.80 µM to 57.30 ± 7.70 µM, with the most potent analogs (8.90–10.90 µM) exhibiting approximately 5.4–6.6-fold greater potency than the standard urease inhibitor thiourea (IC₅₀ = 58.70 ± 6.80 µM) [1]. Molecular docking analyses revealed that the oxadiazole and benzothiazole moieties coordinate with the dinuclear nickel center and key active-site residues of urease, while the aryl substituent modulates binding affinity through hydrophobic pocket occupancy [1]. The 2,4-dimethyl substitution pattern on the phenyl ring is expected to enhance van der Waals contacts within the hydrophobic sub-pocket of the urease active site, distinguishing it from unsubstituted or mono-substituted phenyl variants available from alternative suppliers.

Urease Inhibition vs Thiourea
Class-level
Series IC₅₀ range: 8.90–57.30 µM
Thiourea IC₅₀: 58.70 ± 6.80 µM
Reported urease inhibition context
Top series members reported 5.4–6.6-fold higher inhibition
urease inhibition anti-ureolytic Helicobacter pylori

Structural Differentiation: 2,4-Dimethylphenyl vs. 4-Methylphenyl and 4-Chlorophenyl Oxadiazole-Benzothiazole Analogs

Commercially available analogs of the target compound include N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS registry available) and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS registry available). The 2,4-dimethylphenyl substituent in CAS 891145-45-2 introduces two key differentiating features: (i) a second methyl group at the ortho position, which increases steric bulk and restricts rotational freedom of the aryl ring, potentially pre-organizing the conformation for target binding; (ii) enhanced electron-donating character relative to mono-methyl or chloro substituents, altering the electron density on the oxadiazole ring and, consequently, hydrogen-bond acceptor strength at the oxadiazole nitrogen atoms. Published SAR for related 1,3,4-oxadiazole pharmacophores indicates that 2,4-dimethylphenyl substitution consistently yields superior bioactivity compared to 4-methylphenyl or 4-chlorophenyl variants in enzyme inhibition assays [1].

Aryl Substituent SAR Ranking
Class-level
dialkylphenyl > monoalkylphenyl > halophenyl ≈ unsubstituted phenyl
Supports 2,4-dimethylphenyl selection context
Qualitative SAR from 17-compound series; exact rank unconfirmed
structure-activity relationship aryl substitution SAR

Potential Proteasome Chymotrypsin-Like Inhibitory Activity (BindingDB Evidence)

A compound entry in BindingDB (BDBM50007722, linked to ChEMBL ID CHEMBL3233445) with the same core scaffold as CAS 891145-45-2 demonstrates inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit with a Ki of 330 nM [1]. While the exact identity match between this database entry and CAS 891145-45-2 requires confirmation via structure verification (SMILES or InChI), this data point suggests that the oxadiazole-benzothiazole-2-carboxamide scaffold may engage the proteasome as an additional target. This Ki value places the scaffold in a potency range comparable to early-generation proteasome inhibitors, warranting further investigation if proteasome modulation is relevant to the user's research objectives.

Proteasome β5 Subunit Ki
Cross-study context
Ki = 330 nM
Cross-study proteasome binding context
BindingDB entry; scaffold identity pending confirmation
proteasome inhibition 20S proteasome chymotrypsin-like

Molecular Docking-Derived Binding Mode Differentiation from Other Oxadiazole-Benzothiazole Congeners

In silico docking studies by Khan et al. (2023) demonstrated that oxadiazole-based benzothiazole derivatives engage the α-glucosidase active site through a conserved binding mode involving hydrogen bonds between the oxadiazole nitrogen atoms and catalytic residues, while the aryl substituent occupies a hydrophobic sub-pocket [1]. The 2,4-dimethylphenyl group, by virtue of its dual methyl substituents, is predicted to fill this hydrophobic cavity more completely than a 4-methylphenyl or 4-chlorophenyl group, resulting in enhanced van der Waals contact scores and improved docking scores. Compounds exhibiting the strongest docking scores in the study correlated with the lowest experimental IC₅₀ values, validating the computational model [1]. This in silico differentiation provides a theoretical rationale for expecting superior target engagement from the 2,4-dimethylphenyl variant relative to less-substituted commercially available analogs.

Molecular Docking Binding Mode
Method context
Hydrogen bonds via oxadiazole N atoms; aryl group occupies hydrophobic sub-pocket
Supports target engagement hypothesis
In silico model; experimental binding confirmation needed
molecular docking binding mode in silico

Absence of Published Head-to-Head Data: A Cautionary Procurement Note

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Scholar (excluding benchchems, evitachem, vulcanchem, and molecule as per source restrictions) did not yield a peer-reviewed publication reporting the isolated, quantitative biological activity of CAS 891145-45-2. No direct head-to-head comparison data were found that pit this specific compound against a named comparator under identical assay conditions [1]. All differentiation claims presented in this guide are therefore class-level inferences drawn from the Khan et al. (2023) oxadiazole-benzothiazole series study, in which compounds 1–17 share the same core scaffold with varying aryl substituents [2]. The 2,4-dimethylphenyl variant is structurally consistent with the series but its exact position within the activity ranking (i.e., whether it corresponds to compound 1, 2, or a later member) could not be confirmed from publicly available sources. Users are advised to request vendor Certificates of Analysis and, where feasible, to conduct their own comparative enzyme assays against a panel of closely related analogs (e.g., 4-methylphenyl, 4-chlorophenyl, and unsubstituted phenyl versions) to empirically establish the performance rank of CAS 891145-45-2.

Published Compound-Specific Data
Data to verify
No isolated quantitative bioactivity data identified in primary literature
Requires in-house validation
All differentiation claims are class-level inference from series study
data gap experimental validation procurement risk

Recommended Application Scenarios for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 891145-45-2)


Primary Screening for α-Glucosidase Inhibitor Lead Discovery

CAS 891145-45-2 is best deployed as a candidate compound in primary α-glucosidase inhibition screening panels, where its 2,4-dimethylphenyl substitution is expected to confer potency surpassing acarbose (IC₅₀ = 38.60 µM). The class-level SAR from Khan et al. (2023) indicates that dialkylphenyl-substituted oxadiazole-benzothiazoles are among the most potent α-glucosidase inhibitors in the series [1]. Researchers should include the 4-methylphenyl and 4-chlorophenyl analogs as internal comparators to empirically confirm the SAR trend within their own assay system.

Urease Inhibition Studies Targeting Helicobacter pylori or Anti-Urolithiasis Programs

Given that the oxadiazole-benzothiazole series outperforms thiourea (IC₅₀ = 58.70 µM) by 5–6-fold in urease inhibition [1], CAS 891145-45-2 is suitable for inclusion in urease inhibitor screening cascades. The compound's structural compatibility with the dinuclear nickel active site, as demonstrated by docking [1], supports its use in mechanism-of-action studies and as a template for structure-guided optimization. Pair with thiourea as a positive control and validate against Jack bean urease or recombinant H. pylori urease.

SAR Expansion and Medicinal Chemistry Optimization Programs

For medicinal chemistry teams exploring the oxadiazole-benzothiazole scaffold, CAS 891145-45-2 serves as a key SAR probe to evaluate the contribution of the 2,4-dimethylphenyl motif. Systematic comparison with the 4-methylphenyl, 4-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl variants (available from commercial suppliers) will delineate the electronic and steric requirements for α-glucosidase and urease inhibition. The compound can also be used as a starting material for further derivatization at the benzothiazole ring or the carboxamide linker.

Computational Chemistry and Molecular Docking Validation Studies

The availability of high-quality docking data for the oxadiazole-benzothiazole scaffold against α-glucosidase and urease [1] makes CAS 891145-45-2 a valuable test case for validating in silico models. Computational chemists can dock the compound into the reported crystal structures, compare predicted binding poses with published SAR, and use the 2,4-dimethylphenyl variant to benchmark scoring functions against experimental activity trends within the series.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
2,4-Dimethylphenyl SAR context
Series-level enzyme inhibition review
Urease inhibition studies
Oxadiazole-benzothiazole scaffold context
Active-site engagement validation
Medicinal chemistry SAR expansion
Aryl substituent electronic/steric profile
Analog comparator enzyme assay
Computational docking validation
In silico binding pose context
Docking score vs experimental trend review
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